1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
CAS No.: 1803584-43-1
Cat. No.: VC2598119
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1803584-43-1 |
---|---|
Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 g/mol |
IUPAC Name | 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H |
Standard InChI Key | RABNYZNHGVOMRH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl |
Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl |
Chemical Identity and Structural Characteristics
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a tetrahydronaphthalene derivative containing amino, methoxy, and carboxylic acid functional groups. The compound's structure consists of a partially hydrogenated naphthalene core with specific substitutions that define its chemical behavior and potential applications.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:
Parameter | Value |
---|---|
CAS Registry Number | 1803584-43-1 |
Molecular Formula | C₁₂H₁₆ClNO₃ |
Molecular Weight | 257.71 g/mol |
IUPAC Name | 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid; hydrochloride |
MDL Number | MFCD28246394 |
PubChem Compound ID | 91662904 |
The compound features a core tetrahydronaphthalene structure with specific substitution patterns that contribute to its unique chemical properties and potential applications in organic synthesis and pharmaceutical research .
Structural Representation
The molecular structure of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can be represented through various notation systems that are standard in chemical informatics:
Notation Type | Representation |
---|---|
Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H |
Standard InChIKey | RABNYZNHGVOMRH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl |
These structural representations encode the complete molecular structure, including the arrangement of atoms and chemical bonds, enabling computational analysis and structural comparisons with related compounds .
Physicochemical Properties
The physicochemical properties of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride determine its behavior in various chemical environments and its potential applications in chemical synthesis and research.
Physical Properties
Property | Value |
---|---|
Physical State | Powder |
Appearance | Not specifically described in available data |
Solubility | Limited data available |
Stability | Store at room temperature under inert atmosphere |
Purity (Commercial) | Typically 95% |
The compound is commercially available as a powder and is recommended to be stored at room temperature, preferably under inert atmosphere to prevent degradation .
Hazard Category | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
The hazard statements indicate that the compound:
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